Butyl lactate

描述

Evolution of Butyl Lactate (B86563) as a Research Subject in Green Chemistry

The trajectory of butyl lactate in the chemical industry has been significantly shaped by the principles of green chemistry. Historically used as a conventional solvent, its eco-friendly attributes have catalyzed its re-evaluation as a "green solvent." biviture.commfa.org This evolution is driven by a global shift away from petroleum-based, often hazardous solvents like toluene, MEK, and certain ethylene (B1197577) glycol ethers. biviture.comresearchgate.net

This compound's appeal in green chemistry stems from its derivation from renewable resources. alfa-chemistry.com The lactic acid precursor is typically produced through the fermentation of carbohydrates from sources like corn or sugar beets, while butanol can also be derived from biomass. biviture.comsapub.orgnih.gov This bio-based origin presents a stark contrast to the finite, fossil-fuel-based feedstocks of many traditional solvents. biviture.comesungroup.net

Furthermore, its ready biodegradability is a critical factor in its classification as a green chemical. alfa-chemistry.comconsolidated-chemical.com Environmental assessments have indicated that it does not meet the criteria for being Persistent, Bioaccumulative, and Toxic (PBT). chemicalbook.com Research and industrial innovation continue to highlight its role in formulating low-VOC (Volatile Organic Compound) coatings, inks, and cleaners, aligning with increasingly stringent environmental regulations and consumer demand for sustainable products. biviture.comintrospectivemarketresearch.com

Significance of this compound in Sustainable Chemical Processes

Kinetic studies of the non-catalytic interaction between ammonium (B1175870) lactate and n-butanol at elevated temperatures (130–170 °C) have been conducted to create mathematical models for reactor design, aiming to scale up this sustainable synthesis route for industrial application. mdpi.compsecommunity.orgresearchgate.net This research into low-waste synthesis processes underscores the compound's importance in building a circular economy. mdpi.com

As a high-performance, bio-based solvent, this compound enables the dissolution of a wide array of substances, including resins, polymers, and oils, making it a versatile substitute for less sustainable options in numerous industrial processes. introspectivemarketresearch.comconsolidated-chemical.com Its high boiling point and low volatility not only reduce evaporative losses but also help in applications like coatings by improving the finish quality and preventing defects. musashino.comalfa-chemistry.com The growing demand for bio-based solvents, driven by sustainability initiatives, has solidified this compound's position as a key component in the transition towards greener industrial practices. introspectivemarketresearch.com

Interdisciplinary Research Perspectives on this compound

The utility of this compound extends across various scientific disciplines, demonstrating its versatility beyond its primary function as a solvent.

Pharmaceuticals and Nanotechnology: In the pharmaceutical sector, this compound serves as a biocompatible solvent and chemical intermediate. introspectivemarketresearch.comconsolidated-chemical.com Its low toxicity profile makes it a preferred choice in drug formulations and delivery systems. introspectivemarketresearch.comconsolidated-chemical.com Research has specifically highlighted its use in the preparation of solid lipid nanoparticles and in the synthesis of nanoparticles of drugs like griseofulvin (B1672149) through solvent emulsification-diffusion and microemulsion techniques. atamanchemicals.comchemicalbook.com These applications are critical for enhancing the bioavailability and targeted delivery of therapeutic agents.

Polymer and Materials Science: this compound is increasingly being investigated as a foundational molecule for creating new, sustainable polymers. Researchers have successfully synthesized monomers like this compound methacrylate (B99206) (BLM) by reacting this compound with methacrylic acid or methacrylic anhydride. researchgate.netchemrxiv.orgacs.org These bio-based monomers can then be polymerized to create materials such as poly(this compound acrylate)s. acs.org Studies have explored these lactate ester-based polymers for applications in 3D printing and for their potential in chemical upcycling, contributing to the development of a more circular polymer economy. chemrxiv.org The synthesis of these monomers often follows green chemistry principles, utilizing solvent-free conditions and reusable catalysts. chemrxiv.orgacs.org

Cosmetics and Personal Care: Due to its hygroscopic, emulsifying, and exfoliating properties as an alpha-hydroxy acid ester, this compound finds applications in cosmetic and personal care formulations. atamanchemicals.comchemicalbook.com It is used as a solubilizer and fragrance fixative, aligning with the consumer trend towards natural and organic ingredients in these products. biviture.comintrospectivemarketresearch.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

butyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-4-5-10-7(9)6(2)8/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRABAEUHTLLEML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

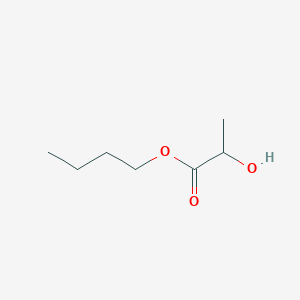

CCCCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Record name | BUTYL LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5686 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl lactate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/N-Butyl_lactate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

475096-62-9 | |

| Record name | Poly[oxy[(1S)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-butoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475096-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7042196 | |

| Record name | Butyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyl lactate appears as a clear colorless liquid with a mild odor. Flash point 168 °F. Less dense than water and insoluble in water. Vapors heavier than air. Used as a solvent, and to make other chemicals., Clear, colorless to white liquid with a mild, transient odor; [NIOSH], Liquid, colourless liquid with a faint, sweet, buttery odour, Clear, colorless to white liquid with a mild, transient odor. | |

| Record name | BUTYL LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5686 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/758/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | N-BUTYL LACTATE (BUTYL LACTATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/255 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl lactate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0082.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

370 °F at 760 mmHg (USCG, 1999), 77 °C at 10 mm Hg, 186.00 °C. @ 760.00 mm Hg, 370 °F | |

| Record name | BUTYL LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5686 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl lactate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N-BUTYL LACTATE (BUTYL LACTATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/255 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl lactate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0082.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

160 °F (USCG, 1999), 160 °F, 160 °F (closed cup) | |

| Record name | BUTYL LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5686 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Butyl lactate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-BUTYL LACTATE (BUTYL LACTATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/255 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl lactate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0082.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slight (NIOSH, 2023), Miscible with many lacquer solvents, diluents, oils, slightly soluble in water, Very soluble in ethyl ether, ethanol, In water, 3.846X10+4 mg/L at 20 °C, 40 mg/mL at 20 °C, slightly soluble in water; soluble in organic solvents, oils, miscible (in ethanol), Slight | |

| Record name | BUTYL LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5686 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl lactate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/758/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | n-Butyl lactate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0082.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.98 (USCG, 1999) - Less dense than water; will float, 0.9744 g/cu cm at 27 °C, 0.974-0.984, 0.98 | |

| Record name | BUTYL LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5686 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl lactate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/758/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | N-BUTYL LACTATE (BUTYL LACTATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/255 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl lactate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0082.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.04 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 5.04 | |

| Record name | BUTYL LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5686 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYL LACTATE (BUTYL LACTATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/255 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.4 mmHg (NIOSH, 2023), 0.4 [mmHg], 0.4 mm Hg at 20 °C, 0.4 mmHg | |

| Record name | BUTYL LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5686 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Butyl lactate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-BUTYL LACTATE (BUTYL LACTATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/255 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl lactate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0082.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Water-white, stable liquid, Clear, colorless to white liquid | |

CAS No. |

138-22-7 | |

| Record name | BUTYL LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5686 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyl lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL LACTATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-hydroxy-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UI63W814U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Butyl lactate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N-BUTYL LACTATE (BUTYL LACTATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/255 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Lactic acid, butyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/OD3D6AA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-45 °F (NIOSH, 2023), Freezing point: -43 °C, -28 °C, -45 °F | |

| Record name | BUTYL LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5686 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl lactate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N-BUTYL LACTATE (BUTYL LACTATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/255 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl lactate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0082.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthesis and Production Methodologies of Butyl Lactate

Enzymatic Esterification and Transesterification Pathways

Biocatalysis, utilizing enzymes like lipases, presents a green alternative for butyl lactate (B86563) synthesis. These methods operate under mild conditions, offer high selectivity, and minimize byproduct formation.

Lipase-Catalyzed Synthesis of Butyl Lactate from Lactic Acid and n-Butanol

The direct esterification of lactic acid with n-butanol catalyzed by lipase is a widely studied enzymatic route. Lipases, a class of enzymes that hydrolyze fats in aqueous environments, can effectively catalyze ester formation in non-aqueous media. However, the stability of the lipase can be compromised by the presence of lactic acid (a substrate) and water (a product), particularly in solvent-free systems. The polarity of lactic acid often necessitates the use of polar solvents, which can further reduce enzyme stability.

Alternatively, transesterification offers a more flexible approach. This method involves the reaction of a short-chain lactate ester, such as ethyl lactate, with n-butanol. Transesterification generally allows for a broader choice of experimental conditions, is operable in solvent-free systems, and simplifies the product removal process, making it a preferred route when the cost of the starting ester is not prohibitive. researchgate.net

Optimization of Biocatalyst Activity and Stability in this compound Synthesis

The efficiency of enzymatic synthesis is critically dependent on the activity and stability of the biocatalyst. Novozym 435, an immobilized lipase B from Candida antarctica, is recognized as a highly effective biocatalyst for this reaction. Research has identified key parameters for optimizing its performance in the transesterification synthesis of this compound.

Below is a data table summarizing the optimal conditions for Novozym 435 activity in this compound synthesis.

| Parameter | Optimal Value |

| Temperature | ~70 °C |

| Thermodynamic Water Activity (aw) | 0.060 |

This table illustrates the key optimized parameters for the lipase-catalyzed synthesis of this compound.

Novel Enzymatic Routes for Enhanced Yields

To further improve the yield and sustainability of this compound production, novel enzymatic routes are being explored. One promising approach is the use of supercritical carbon dioxide (SC-CO2) as a reaction medium. Performing the direct esterification of lactic acid and n-butanol with Novozym 435 in SC-CO2 has shown significant potential. Optimal conditions in this medium have been identified at a temperature of 55°C and a pressure of 30 MPa. The use of a co-solvent like n-hexane in the SC-CO2 medium can further enhance the conversion of lactic acid.

Another innovative strategy involves the creation of combi-biocatalysts. For instance, co-immobilizing different lipases, such as Lipase B from Candida antarctica and Palatase, can create a synergistic effect, leading to improved conversion rates compared to using a single enzyme. These advanced techniques aim to overcome the limitations of traditional enzymatic processes, pushing towards more efficient and industrially viable production of this compound.

Non-Catalytic and Catalytic Synthesis Processes

Conventional chemical synthesis offers robust and scalable methods for producing this compound, which are continually being refined through kinetic studies and the development of novel catalysts.

Kinetics of Non-Catalytic Interaction of Ammonium (B1175870) Lactate and n-Butanol

A significant advancement in this compound synthesis involves the use of ammonium lactate, a direct product of fermentation, reacting with n-butanol. A kinetic study of the non-catalytic interaction between these two substances has been conducted in a closed system at elevated temperatures, ranging from 130–170 °C. mdpi.compsecommunity.org This high-temperature process significantly intensifies the reaction, making it a promising route for industrial application. mdpi.compsecommunity.org

The research focused on developing a kinetic model that accurately describes the process, including the formation of the main by-product, lactamide, through two competitive pathways. psecommunity.org This model is the first of its kind for this specific reaction and is crucial for designing and optimizing reactor units for this compound synthesis. mdpi.compsecommunity.org The study demonstrates that the high-temperature, non-catalytic esterification of ammonium lactate is a prospective and efficient synthesis route. mdpi.compsecommunity.org

Catalyzed Synthesis Using Metal Salts and Modified Resins

The use of solid acid catalysts provides an alternative to traditional homogeneous catalysts like sulfuric acid, mitigating issues such as equipment corrosion and complex product separation.

Modified Resins: A notable example is the use of a SnCl₂-modified cation exchange resin (Sn-CER). This catalyst has been successfully employed to synthesize this compound from ammonium lactate derived from food waste fermentation broth. The modification introduces new Lewis acidic centers into the resin, enhancing its catalytic activity. The optimal conditions for this process have been determined through systematic investigation of parameters such as alcohol-to-ammonium lactate molar ratio, reaction time, initial ammonium lactate concentration, and catalyst loading. researchgate.net Cation-exchange resins, in general, have been shown to be effective catalysts for the esterification of lactic acid with n-butanol. researchgate.netuclouvain.be

Metal Salts and Heteropoly Acids: Various metal salts have been investigated for their catalytic efficacy. Transition-metal-substituted phosphotungstates, such as K₆[PW₁₁O₃₉M(H₂O)] where M can be Cu, Co, or Ni, have demonstrated good Lewis acid activity for this compound synthesis. scispace.comresearchgate.net After activation by heating, these catalysts show high conversion rates. Under optimal conditions (105°C, 2-hour reaction time, 2:1 molar ratio of butanol to lactic acid), the conversion rates were found to be in the order of Cu > Co > Ni. scispace.comresearchgate.netsciencepublishinggroup.com

The table below presents the conversion rates achieved with different transition metal catalysts under optimized conditions. scispace.comresearchgate.net

| Catalyst (PW₁₁M) | Conversion Rate (%) |

| PW₁₁Cu | 85.9 |

| PW₁₁Co | 79.6 |

| PW₁₁Ni | 66.3 |

This table shows the catalytic performance of different transition-metal-substituted phosphotungstates in the synthesis of n-butyl lactate. scispace.comresearchgate.net

Furthermore, heteropoly acid salts like TiSiW₁₂O₄₀ supported on TiO₂ have also been studied, achieving esterification rates as high as 92.7% under optimized conditions. semanticscholar.org These solid acid catalysts are often reusable and offer high selectivity, making them valuable for industrial applications. semanticscholar.org

Process Optimization for Reaction Conditions and Selectivity

The synthesis of this compound via the esterification of lactic acid with n-butanol is a reversible reaction, and process optimization is critical to maximize product yield and selectivity. Research has focused on manipulating key reaction parameters, including reactant molar ratio, catalyst type and concentration, reaction temperature, and time.

One optimization approach, Response Surface Methodology (RSM), has been employed to determine the most influential factors. Studies have shown that the butanol-to-lactic acid molar ratio is the most significant factor affecting the esterification yield scientific.net. To shift the reaction equilibrium towards the product side, an excess of butanol is typically used. The removal of water, a byproduct of the reaction, is also crucial. This is often achieved by using an entrainer like cyclohexane, which forms an azeotrope with water scientific.net.

Catalyst selection and loading are also pivotal. While the reaction can proceed non-catalytically at high temperatures (130–170 °C), this requires more extreme conditions mdpi.compsecommunity.org. Various catalysts have been investigated to increase the reaction rate under milder conditions. These include solid acid catalysts like cation-exchange resins (e.g., Amberlyst-15) researchgate.netacs.org, NaHSO4 scientific.net, and transition-metal-substituted phosphotungstates scispace.com. For instance, using a SnCl2-modified cation exchange resin, a this compound conversion yield of 87.7% was achieved with a 3:1 alcohol/ammonium lactate molar ratio and a catalyst loading of 1.5 wt% researchgate.net.

Temperature directly influences the reaction kinetics. Kinetic studies have determined the activation energy for both uncatalyzed and catalyzed reactions, confirming that higher temperatures increase the reaction rate njit.edunjit.edu. However, an optimal temperature must be chosen to avoid side reactions and degradation. One study identified an optimal temperature of around 70 °C for lipase-catalyzed synthesis researchgate.net.

The following table summarizes optimized conditions from a study utilizing RSM, which achieved a near-quantitative yield.

| Parameter | Optimized Value |

| Butanol/Lactic Acid Ratio | 5:1 |

| Cyclohexane/Lactic Acid Ratio | 1:1 |

| Catalyst Loading (NaHSO4) | 1.5% |

| Reaction Time | 3 hours |

| Resulting Esterification Yield | 99.8% |

| Data sourced from Scientific.Net scientific.net |

Reactive Distillation and Process Intensification

Reactive distillation (RD) represents a significant process intensification strategy for this compound production. By combining chemical reaction and separation in a single unit, RD overcomes the equilibrium limitations of the esterification reaction by continuously removing the water byproduct, thereby driving the reaction towards completion and achieving high conversion rates. researchgate.netdatapdf.com.

The design and optimization of RD columns for this compound synthesis heavily rely on process modeling and simulation. Software such as Aspen Plus and MATLAB/Simulink are commonly used to develop and validate these models researchgate.netresearchgate.net. A prevalent approach is the equilibrium stage model, which assumes that the vapor and liquid phases leaving each stage of the column are in thermodynamic equilibrium researchgate.netacs.org.

Simulations using the RADFRAC module in Aspen Plus have been established to analyze the process globethesis.com. These models allow for the investigation of various operating parameters, including the reflux ratio, distillate-to-feed ratio, feed stage locations, and the number of reactive and non-reactive stages globethesis.comacs.org. A principles-based model developed in Matlab/Simulink and validated against Aspen Plus V11 simulations demonstrated the capability to obtain n-butyl lactate with a purity greater than 97% mole fraction researchgate.net. These simulation studies are crucial for scaling up the process from laboratory to pilot plant or industrial scale, providing essential data for column design and operational strategy mdpi.comresearchgate.net.

Accurate simulation of the reactive distillation process requires robust thermodynamic and kinetic models. The thermodynamic model describes the vapor-liquid equilibrium (VLE) of the multicomponent system (lactic acid, n-butanol, this compound, and water), which is essential for modeling the separation aspect of the process. The Non-Random Two-Liquid (NRTL) activity model is frequently used to describe the highly non-ideal behavior of this liquid phase researchgate.netunal.edu.counal.edu.co. The UNIQUAC model is another thermodynamic model applied in similar esterification systems acs.org.

The kinetic model describes the rate of the esterification reaction. A pseudo-homogeneous model is often employed, where the reaction rate is expressed as a function of the concentrations of the reactants and the temperature researchgate.netacs.orgresearchgate.netunal.edu.co. Kinetic parameters, such as rate constants and activation energies, are determined from experimental data obtained in batch reactors njit.edunjit.eduglobethesis.com. These parameters are then incorporated into the reactive distillation simulation. For the esterification of lactic acid with n-butanol, the reaction is typically modeled as a second-order reversible reaction njit.eduglobethesis.com.

| Model Type | Specific Model Used in this compound RD Simulation | Purpose |

| Thermodynamic Model | NRTL (Non-Random Two-Liquid) | Describes the complex vapor-liquid equilibrium of the four-component system researchgate.netunal.edu.counal.edu.co. |

| Kinetic Model | Pseudo-homogeneous | Represents the rate of the esterification reaction in the liquid phase researchgate.netacs.orgresearchgate.net. |

To ensure stable and optimal operation of the reactive distillation column, advanced control strategies are necessary. The highly integrated and nonlinear nature of the RD process makes control challenging. Research has moved beyond traditional Proportional-Integral-Derivative (PID) controllers to more sophisticated model-based control strategies unal.edu.cominciencias.gov.co.

A comparative study tested several control systems in silico for a pilot-plant scale n-butyl lactate column. The strategies evaluated included a classic Multiple-Input Multiple-Output (MIMO) PID controller, a Linear Model Predictive Controller (LMPC), and a Non-linear Model Predictive Controller (NMPC) unal.edu.cominciencias.gov.co. The NMPC demonstrated the best performance in maintaining product quality and handling process disturbances unal.edu.counal.edu.co. Furthermore, to address the difficulty of real-time composition measurement, state estimators using Artificial Neural Networks (ANN) have been implemented. These estimators can predict the final product composition based on more easily measurable variables like temperature, providing a viable method for quality control and process optimization unal.edu.cominciencias.gov.co.

Bio-based Feedstocks and Biorefinery Integration

The production of this compound aligns with the principles of green chemistry, particularly when its precursors are derived from renewable resources. Integrating its synthesis into a biorefinery concept, where biomass is converted into a spectrum of value-added products, enhances its sustainability.

This compound can be produced entirely from biomass-derived feedstocks. The lactic acid component is commonly produced via the fermentation of sugars psecommunity.org. To avoid competition with food sources, research has focused on using second-generation feedstocks, primarily lignocellulosic biomass. This includes agricultural residues, forestry waste, and dedicated energy crops nih.gov.

The process involves several key steps:

Pretreatment: The complex structure of lignocellulose, composed of cellulose, hemicellulose, and lignin, is broken down using physical, chemical, or biological methods to make the sugars accessible nih.govncsu.edu.

Hydrolysis: The cellulose and hemicellulose polymers are hydrolyzed into fermentable C5 and C6 sugars, such as glucose and xylose ncsu.edu.

Fermentation: Microorganisms are used to ferment these sugars into lactic acid nih.gov. Alternatively, other fermentation pathways, such as the Acetone-Butanol-Ethanol (ABE) process, can convert these sugars into n-butanol usda.gov.

By sourcing both the lactic acid and n-butanol from the fermentation of sugars derived from lignocellulosic biomass, a completely bio-based this compound can be synthesized psecommunity.orgusda.gov. For example, ammonium lactate derived from the fermentation of food waste has been successfully used as a starting material for this compound synthesis researchgate.net. This integration into a biorefinery framework not only utilizes low-cost, abundant feedstocks but also contributes to a circular economy by valorizing waste streams psecommunity.org.

Integration of Fermentation and Esterification Processes

One of the primary challenges in the fermentative production of butanol is its toxicity to the microorganisms, which limits the achievable product concentration in the fermentation broth. Similarly, the accumulation of lactic acid can also inhibit microbial growth and productivity. By integrating the esterification step with fermentation, these inhibitory products are continuously converted into the less toxic ester, this compound. This in-situ removal shifts the reaction equilibrium towards product formation, leading to higher yields and productivities.

Several strategies for integrating fermentation and esterification have been explored, drawing parallels from the production of other bio-based esters like butyl butyrate. These can be broadly categorized as:

Simultaneous Fermentation and Esterification (SFE): In this one-pot approach, the fermentation of sugars to lactic acid and butanol, and the subsequent esterification to this compound, occur concurrently within the same bioreactor. This requires a biocatalyst, often a lipase, that can function effectively under fermentation conditions. The continuous removal of the ester product, for instance through an organic solvent overlay or gas stripping, is crucial for driving the process.

Extractive Fermentation: This technique involves the use of a water-immiscible organic solvent to selectively extract butanol and/or this compound from the fermentation broth. The solvent, containing the extracted products, can then be processed separately to recover the ester. The choice of solvent is critical; it must be non-toxic to the microorganisms and have a high partition coefficient for the target products.

Sequential Fermentation and In-Situ Esterification: In this two-stage process, fermentation is carried out first to produce lactic acid and butanol. The fermentation broth is then transferred to a second reactor where in-situ esterification takes place. This approach allows for the optimization of conditions for both fermentation and esterification independently.

A kinetic study on the non-catalytic interaction of ammonium lactate and n-butanol at elevated temperatures (130–170 °C) has demonstrated a potential route for this compound synthesis from fermentation-derived ammonium lactate. mdpi.com This method bypasses the need for a separate catalyst for esterification, simplifying the process.

The following table summarizes the key aspects of different integrated production methodologies.

| Methodology | Description | Advantages | Challenges |

| Simultaneous Fermentation and Esterification (SFE) | Fermentation and esterification occur in a single vessel. | - Reduced capital and operational costs.- Alleviates product inhibition.- Shifts equilibrium towards product formation. | - Requires robust biocatalysts compatible with fermentation conditions.- Complex process control. |

| Extractive Fermentation | An organic solvent is used to continuously remove product from the broth. | - Effective removal of inhibitory products.- Can lead to high product concentrations in the solvent phase. | - Solvent toxicity to microorganisms.- Emulsion formation.- Cost of solvent recovery. |

| Sequential Fermentation and In-Situ Esterification | Fermentation and esterification are carried out in separate, sequential steps. | - Independent optimization of each step.- Potentially higher overall yields. | - Increased process complexity and capital cost. |

| Non-catalytic High-Temperature Esterification | Esterification of ammonium lactate with butanol at high temperatures. mdpi.com | - No need for an external catalyst.- Potentially faster reaction rates. | - High energy consumption.- Potential for side reactions at high temperatures. |

Environmental Fate, Ecotoxicity, and Green Chemistry Principles

Biodegradation Mechanisms and Environmental Pathways

Ready Biodegradability Assessments of Butyl Lactate (B86563)

Butyl lactate is recognized for its favorable environmental profile, particularly its capacity for rapid biodegradation. nih.gov Studies have demonstrated that this compound is readily biodegradable, a key characteristic for environmentally friendly solvents. nih.gov In standardized ready biodegradability tests, which assess the potential for a substance to be quickly and completely broken down by microorganisms, lactic acid and its alkyl esters, including this compound, were found to degrade by more than 60%. nih.gov This level of degradation meets the criteria for "ready biodegradability" as defined by organizations such as the Organisation for Economic Co-operation and Development (OECD).

The ready biodegradability of this compound signifies that it is unlikely to persist in the environment. chemicalbook.com This characteristic, coupled with its low potential for bioaccumulation, means it does not meet the criteria for being classified as a Persistent, Bioaccumulative, and Toxic (PBT) substance. chemicalbook.comnih.gov The efficient breakdown of this compound by common environmental microorganisms is a significant advantage, minimizing its long-term environmental impact.

Degradation to Carbon Dioxide and Water

The biodegradation of this compound ultimately leads to the formation of simple, non-toxic substances: carbon dioxide and water. The initial step in its breakdown involves hydrolysis of the ester bond, which yields lactic acid and n-butanol. wikipedia.org These intermediate products are then further metabolized by microorganisms.

Lactic acid, a naturally occurring and readily metabolized substance, enters central metabolic pathways and is converted to pyruvate. From there, it can be completely oxidized to carbon dioxide and water through the citric acid cycle, a fundamental process for energy production in aerobic organisms. Similarly, n-butanol is also readily biodegraded by a wide variety of microorganisms in the environment.

Comparison of Alkyl Lactate Biodegradability

A comparative analysis of the biodegradability of various alkyl lactates reveals a general trend of ready biodegradability across this class of compounds. nih.gov Studies encompassing methyl lactate, ethyl lactate, propyl lactate, and this compound have shown that the majority of these alkyl lactates are readily biodegradable. nih.gov This suggests that the length of the alkyl chain, at least up to four carbons, does not significantly hinder the initial enzymatic hydrolysis of the ester linkage, which is the first step in their degradation.

While all these short-chain alkyl lactates exhibit good biodegradability, minor differences in the rate of degradation may occur. However, the available data indicates that all are efficiently broken down in the environment. nih.gov This consistent biodegradability across the lower alkyl lactates reinforces their standing as green solvent alternatives. Their shared property of breaking down into naturally occurring substances—lactic acid and the corresponding alcohol—underpins their favorable environmental fate. nih.govwikipedia.org

Ecotoxicological Profile and Risk Assessment

Aquatic Ecotoxicity Studies

The ecotoxicological effects of this compound have been evaluated through studies on various aquatic organisms, representing different trophic levels. These include the microalga Selenastrum capricornutum, the crustacean Daphnia magna, and the fish species Brachydanio rerio (Zebrafish) and Pimephales promelas (Fathead minnow). nih.gov

The results from these studies indicate that while this compound does exhibit some level of toxicity to aquatic life, the effects are generally considered to be low. nih.gov For fish and Daphnia magna, methyl, ethyl, propyl, and to a lesser extent, this compound, were found to be slightly more toxic than what would be predicted based on a non-polar narcotic mechanism of toxicity. nih.gov However, these differences are generally small. nih.gov

Interactive Table: Aquatic Ecotoxicity of this compound

| Species | Trophic Level | Endpoint | Result | Reference |

| Selenastrum capricornutum | Algae | EC50 | Data not specified in the provided context | nih.gov |

| Daphnia magna | Crustacean | EC50 | Slightly more toxic than baseline non-polar narcotics | nih.gov |

| Brachydanio rerio (Zebrafish) | Fish | LC50 | Slightly more toxic than baseline non-polar narcotics | nih.gov |

| Pimephales promelas (Fathead minnow) | Fish | LC50 | Data not specified in the provided context | nih.gov |

Evaluation of Environmental Risk Quotients (PEC/PNEC)

A key method for assessing environmental risk is the calculation of the risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). The PEC is an estimate of the concentration of a substance in the environment, while the PNEC is the concentration below which adverse effects are unlikely to occur. A risk quotient of less than 1 generally indicates a low risk to the environment.

Environmental assessments for this compound have shown that its risk quotients are less than 1. chemicalbook.comnih.gov This finding is based on its current usage levels in Europe and North America. chemicalbook.comnih.gov The low risk quotient signifies that the predicted environmental concentrations of this compound are below the levels that would be expected to cause harm to aquatic ecosystems.

Structure-Activity Relationship (SAR) Analysis in Ecotoxicity

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the ecotoxicity of chemicals based on their molecular structure, filling data gaps where experimental data is unavailable. nih.govepa.gov For esters like this compound, these models relate structural features to biological activities, such as aquatic toxicity. nih.govresearchgate.net

The general findings from SAR and QSAR studies on esters include:

Influence of Molecular Structure: The toxicity of esters in aquatic environments is often related to their molecular size and hydrophobicity. researchgate.netmdpi.com

Predictive Models: QSAR models for esters have been developed using methods like Multiple Linear Regression (MLR) and Genetic Algorithms (GA) to predict toxicity towards various aquatic organisms, including Tetrahymena pyriformis. nih.govresearchgate.net These models help in prioritizing substances for further testing and assessment. nih.gov

Contribution to Green Solvent Technologies

This compound is recognized as a green solvent, primarily due to its derivation from renewable resources, biodegradability, and low toxicity profile. biviture.comchemicalbull.comintrospectivemarketresearch.com It is produced through the esterification of lactic acid, which is sourced from the fermentation of carbohydrates like corn, with butanol. biviture.comalfa-chemistry.com This bio-based origin presents a sustainable alternative to traditional petroleum-based solvents. biviture.comstarkimya.com

Advancements in Low Volatile Organic Compound (VOC) Formulations

A significant application of this compound in green chemistry is its role in the development of formulations with low concentrations of Volatile Organic Compounds (VOCs). datavagyanik.com VOCs are regulated due to their contribution to air pollution. This compound has a high boiling point (approximately 186–195°C) and a low vapor pressure, which means it evaporates slowly and is considered a low-volatility VOC. biviture.comstarkimya.comatamanchemicals.compcimag.com

Its effectiveness as a solvent allows it to replace more volatile and hazardous solvents like xylene, toluene, and certain glycol ethers in a variety of products. biviture.compcimag.com

Inks: It is used in flexographic, gravure, and screen-printing inks, where it helps to reduce VOC emissions compared to conventional petroleum-based solvents. biviture.combiviture.com

Cleaners and Adhesives: this compound is also incorporated into low-VOC industrial cleaners, degreasers, and adhesive formulations. biviture.comdatavagyanik.com

The table below details the properties of this compound that contribute to its use in low-VOC formulations.

| Property | Value / Characteristic | Advantage in Low-VOC Formulations |

| Boiling Point | ~186–195 °C biviture.commcc-hamburg.de | Low volatility reduces evaporative emissions (VOCs). starkimya.comatamanchemicals.com |

| Vapor Pressure | Low (e.g., 0.4 mm Hg at 20°C) atamanchemicals.com | Contributes to a safer working environment with reduced inhalation risk. starkimya.combiviture.com |

| Solvency | Excellent for a wide range of resins chemicalbook.comchemicalbull.com | Enables replacement of hazardous and more volatile solvents without compromising performance. biviture.com |

| Biodegradability | Readily biodegradable biviture.comstarkimya.comchemimpex.com | Reduces environmental persistence and aligns with green formulation goals. |

Life Cycle Assessment of this compound as a Sustainable Solvent

A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. rsc.orgresearchgate.net For solvents, LCA helps in making environmentally informed choices between different chemicals or treatment options like distillation versus incineration. rsc.org

While a comprehensive, publicly available LCA specifically for this compound is not detailed in the search results, its life cycle can be inferred from its bio-based production process and comparison with similar green solvents like ethyl lactate. anl.govuobasrah.edu.iq

Key stages in the life cycle of this compound contributing to its sustainability profile are:

Raw Material Sourcing: this compound is derived from renewable agricultural feedstocks such as corn or sugar cane, which are used to produce lactic acid via fermentation. alfa-chemistry.comuobasrah.edu.iq This contrasts with petrochemical solvents derived from finite fossil fuels.